molecular formula C18H18O2 B3055053 2,5-Diphenylhex-3-yne-2,5-diol CAS No. 6289-26-5

2,5-Diphenylhex-3-yne-2,5-diol

Cat. No.: B3055053
CAS No.: 6289-26-5
M. Wt: 266.3 g/mol
InChI Key: HJVVXZWQDRNQEH-UHFFFAOYSA-N
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Description

2,5-Diphenylhex-3-yne-2,5-diol is a symmetrical diol featuring two phenyl groups substituted at the 2 and 5 positions of a hex-3-yne backbone.

Properties

CAS No.

6289-26-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2,5-diphenylhex-3-yne-2,5-diol

InChI

InChI=1S/C18H18O2/c1-17(19,15-9-5-3-6-10-15)13-14-18(2,20)16-11-7-4-8-12-16/h3-12,19-20H,1-2H3

InChI Key

HJVVXZWQDRNQEH-UHFFFAOYSA-N

SMILES

CC(C#CC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O

Canonical SMILES

CC(C#CC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O

Other CAS No.

6289-26-5

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dimethylhex-3-yne-2,5-diol

Structural Similarities and Differences :

  • Both compounds share the hex-3-yne backbone with hydroxyl groups at the 2 and 5 positions. However, 2,5-dimethylhex-3-yne-2,5-diol substitutes methyl groups instead of phenyl groups, significantly altering steric and electronic properties. The phenyl groups in 2,5-diphenylhex-3-yne-2,5-diol introduce enhanced π-conjugation and hydrophobicity .

p-Cymene-2,5-diol

Structural Comparison :

  • p-Cymene-2,5-diol is a phenolic diol with a para-cymene backbone. Unlike this compound, it lacks an alkyne group but shares hydroxyl groups at analogous positions. The absence of conjugation via an alkyne reduces its rigidity and electronic delocalization .

Physicochemical Properties :

  • p-Cymene-2,5-diol exhibits moderate antioxidant activity, attributed to its phenolic hydroxyl groups. However, its activity is lower than that of 2,3-dimethylhydroquinone, a structurally simpler phenolic compound .

Chiral 1,3-Dioxolane Derivatives

Functional Group Comparison :

  • Chiral 1,3-dioxolanes (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) share hydroxyl and ester functionalities but lack the alkyne and phenyl groups of this compound. These compounds exhibit strong antibacterial and antifungal activities (MIC values: 4.8–5000 µg/mL) due to their stereochemical complexity .

Reactivity :

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